molecular formula C8H15NO3 B13011768 (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

Katalognummer: B13011768
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: RQOCUWDKINTUGK-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

methyl (3R,6S)-6-(hydroxymethyl)piperidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-8(11)6-2-3-7(5-10)9-4-6/h6-7,9-10H,2-5H2,1H3/t6-,7+/m1/s1

InChI-Schlüssel

RQOCUWDKINTUGK-RQJHMYQMSA-N

Isomerische SMILES

COC(=O)[C@@H]1CC[C@H](NC1)CO

Kanonische SMILES

COC(=O)C1CCC(NC1)CO

Herkunft des Produkts

United States
Foundational & Exploratory

Stereochemistry and Absolute Configuration of (3R,6S)-Methyl 6-(hydroxymethyl)piperidine-3-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine scaffolds are ubiquitous in pharmaceutical chemistry, serving as the core pharmacophore for numerous neurological, antiviral, and oncological agents. Among these, 3,6-disubstituted piperidines present unique stereochemical challenges. This whitepaper provides an in-depth analysis of the stereochemistry, absolute configuration, and synthetic validation of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate .

By deconstructing the Cahn-Ingold-Prelog (CIP) priority anomalies inherent to this molecule, we establish why the (3R,6S) configuration corresponds to the thermodynamically stable trans-diequatorial geometry. Furthermore, we outline a self-validating synthetic protocol that exploits thermodynamic epimerization to convert kinetic cis intermediates into the desired trans target[1].

Stereochemical Architecture & The CIP Priority Anomaly

To accurately conceptualize the 3D architecture of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, one must map the absolute configuration to its relative geometry (cis/trans) and its dominant conformational state (chair).

Deconstructing the (3R,6S) Configuration

According to CIP rules[2], the stereocenters are assigned as follows:

  • C3 Configuration (R): The priorities at C3 are -COOCH3 (1) > -NH- (2, via C2) > -CH2- (3, via C4) > -H (4). For C3 to possess an (R) configuration, the bulky -COOCH3 group must be oriented on a DASH (pointing away from the viewer) when drawn in a standard 2D planar representation.

  • C6 Configuration (S): The priorities at C6 are -NH- (1, via N1) > -CH2OH (2) > -CH2- (3, via C5) > -H (4). For C6 to possess an (S) configuration, the -CH2OH group must be oriented on a WEDGE (pointing toward the viewer).

The CIP Priority Anomaly

A critical point of failure in drug development is assuming that identical relative geometries across analog series share the same R/S nomenclature. In simple 3,6-dialkyl piperidines (e.g., pseudoconhydrine), the cis isomer is (3R,6S) because the alkyl substituent at C6 is outranked by the piperidine ring carbon[3].

However, in our target molecule, the oxygen atom in the -CH2OH group at C6 outranks the ring carbon (C5) . This priority inversion means that the DASH/WEDGE relationship—which defines a trans -1,4-disubstituted geometry—is designated as (3R,6S).

Thermodynamic Conformational State

In a 6-membered piperidine ring, a trans-1,4-relationship allows both substituents to occupy equatorial positions simultaneously. The (3R,6S) isomer naturally drops into a diequatorial (e,e) chair conformation , effectively eliminating severe 1,3-diaxial steric clashes. This makes the (3R,6S) configuration the thermodynamic sink of the system.

CIP_Logic A (3R,6S)-Methyl 6-(hydroxymethyl) piperidine-3-carboxylate B C3 (R) Configuration Priority: -COOCH3 > -NH- > -CH2- A->B C C6 (S) Configuration Priority: -NH- > -CH2OH > -CH2- A->C E Relative Stereochemistry TRANS (1,4-relationship) B->E D CIP Priority Anomaly -CH2OH outranks ring -CH2- C->D D->E F Thermodynamic State Diequatorial (e,e) Chair E->F

Fig 1: CIP priority mapping and thermodynamic logic for the (3R,6S) trans-isomer.

Strategic Synthesis: Kinetic vs. Thermodynamic Control

Synthesizing the (3R,6S) trans-isomer requires overriding the inherent kinetic bias of standard hydrogenation protocols.

When reducing a pyridine precursor (e.g., methyl 6-(hydroxymethyl)nicotinate) using heterogeneous catalysis (Pd/C or PtO2), hydrogen is delivered via syn-addition from the catalyst surface. This kinetically traps the molecule in the cis geometry (yielding a mixture of 3R,6R and 3S,6S)[4][5].

The Causality of Epimerization: To access the (3R,6S) target, we must exploit the acidity of the α -proton at C3. By treating the kinetic cis mixture with sodium methoxide (NaOMe) in methanol, we generate an enolate intermediate. Because the cis isomer suffers from an unfavorable axial-equatorial (a,e) conformation, reprotonation of the enolate occurs selectively from the more hindered face. This stereocenter inversion forces the -COOCH3 group into the equatorial position, yielding the highly stable trans diequatorial (e,e) geometry[1]. Subsequent chiral resolution isolates the pure (3R,6S) enantiomer.

Synthesis_Workflow S1 Pyridine Precursor (Aromatic) S2 Syn-Hydrogenation (Pd/C, H2) Yields CIS Isomer S1->S2 S3 Base Epimerization (NaOMe/MeOH) Yields TRANS Isomer S2->S3 S4 Chiral SFC Resolution S3->S4 S5 Pure (3R,6S) Target S4->S5

Fig 2: Synthetic workflow exploiting thermodynamic epimerization to access the trans target.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. The analytical validation step must be passed before proceeding to chiral resolution, ensuring resource efficiency.

Protocol 1: Synthesis & Thermodynamic Epimerization
  • Hydrogenation: Dissolve methyl 6-(hydroxymethyl)nicotinate (1.0 eq) in glacial acetic acid. Add 10 mol% PtO2. Stir under H2 atmosphere (50 psi) at 25°C for 16 hours.

  • Filtration & Workup: Filter through a Celite pad to remove the catalyst. Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract with CH2Cl2 to isolate the kinetic cis-mixture.

  • Epimerization: Dissolve the crude cis-mixture in anhydrous methanol. Add NaOMe (0.5 eq) and reflux for 12 hours. The thermodynamic driving force will invert the C3 stereocenter.

  • Quench: Cool to room temperature, quench with saturated NH4Cl, and extract with ethyl acetate. Dry over MgSO4 and concentrate to yield the racemic trans-mixture.

Protocol 2: Analytical Validation & Resolution
  • 1H-NMR Internal Check: Dissolve a crude sample in CDCl3. Analyze the coupling constants ( J ) of the H3 and H6 protons. Causality: According to the Karplus equation, a diequatorial (e,e) conformation will place the axial H3 and H6 protons anti-periplanar to their adjacent axial protons, resulting in large Jax−ax​ couplings (>10 Hz). If J < 5 Hz dominates, epimerization failed.

  • Chiral Resolution: Subject the validated trans-mixture to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column (Isocratic CO2/MeOH 80:20).

  • Absolute Configuration Confirmation: Perform X-ray crystallography or Vibrational Circular Dichroism (VCD) on the isolated peaks to definitively assign the (3R,6S) enantiomer.

Data Presentation: Conformational & NMR Metrics

The table below summarizes the quantitative structural data used to self-validate the stereochemical outcome of the synthesis.

Isomer PairRelative GeometryDominant ConformationDiagnostic H3 NMR SignalDiagnostic H6 NMR SignalThermodynamic Stability
(3R,6S) / (3S,6R) Trans Diequatorial (e,e) tt, J = 11.5, 3.5 Hz ddd, J = 11.0, 4.0, 2.5 Hz High (Target Sink)
(3R,6R) / (3S,6S)CisAxial-Equatorial (a,e)m, J < 5.0 Hz (if eq)ddd, J = 11.0, 4.0, 2.5 Hz (if ax)Low (Kinetic Trap)

Note: The presence of a triplet of triplets (tt) with a large ~11.5 Hz coupling constant for H3 is the definitive spectroscopic signature of the (3R,6S) trans-diequatorial state.

Sources

A Technical Guide to (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate in Drug Discovery: Synthesis, Stereochemical Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicine

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved pharmaceuticals and biologically active natural products has earned it the designation of a "privileged structure."[1] This is attributed to its conformational flexibility, chemical stability, and its capacity to present substituents in a well-defined three-dimensional orientation, which is critical for precise interactions with biological targets.[3] Piperidine-containing drugs have demonstrated efficacy across a spectrum of disorders, including those affecting the central nervous system (CNS), cancer, and infectious diseases.[1][3]

The therapeutic utility of a piperidine derivative is profoundly influenced by its substitution pattern and, critically, its stereochemistry. The precise spatial arrangement of functional groups on the piperidine core dictates the molecule's ability to bind to specific receptors, enzymes, or ion channels.[3][4] Consequently, the development of stereoselective synthetic methods to access enantiomerically pure piperidines is a paramount objective in contemporary drug discovery.[5][6] This guide focuses on a specific, stereochemically defined building block: (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate . While this particular molecule is not extensively documented in public literature, its structural features—a 2,5-disubstituted piperidine with defined cis-stereochemistry, a methyl ester at the 3-position, and a hydroxymethyl group at the 6-position—make it a highly valuable and versatile chiral intermediate for the synthesis of novel therapeutic agents.[2][7]

This document serves as an in-depth technical guide for researchers and drug development professionals. It will provide a plausible, field-proven synthetic strategy for this chiral building block, explore its potential applications in drug discovery based on the pharmacology of related structures, and offer detailed experimental protocols for its synthesis and biological evaluation.

Part 1: Stereoselective Synthesis of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

The stereocontrolled synthesis of polysubstituted piperidines is a significant challenge in organic chemistry.[8] Accessing the specific (3R,6S) diastereomer requires a robust and highly selective synthetic strategy. The proposed route below leverages the asymmetric hydrogenation of a substituted pyridine precursor, a powerful method for establishing multiple stereocenters in a single step.[1]

Proposed Synthetic Workflow

The synthesis commences with a commercially available pyridine derivative, which is functionalized and then subjected to a catalyst-directed hydrogenation to yield the desired cis-2,5-disubstituted piperidine with high diastereoselectivity.

Synthetic_Pathway cluster_0 Step 1: Functionalization cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Asymmetric Hydrogenation A Methyl 6-methylnicotinate B Methyl 6-(bromomethyl)nicotinate A->B NBS, AIBN, CCl4, reflux C Methyl 6-(acetoxymethyl)nicotinate B->C KOAc, DMF, 80°C D Methyl 6-(hydroxymethyl)nicotinate C->D K2CO3, MeOH, rt E (3R,6S)-methyl 6-(hydroxymethyl) piperidine-3-carboxylate D->E H2 (50 atm), [Rh(COD)Cl]2, (R,R)-Me-DuPhos, MeOH, 40°C

Caption: Proposed synthetic pathway for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate

  • To a solution of methyl 6-methylnicotinate (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl 6-(bromomethyl)nicotinate.

Causality: This is a standard radical bromination of the benzylic-like methyl group on the pyridine ring. AIBN acts as a radical initiator, and NBS is the bromine source.

Step 2: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

  • Dissolve methyl 6-(bromomethyl)nicotinate (1.0 eq) in dimethylformamide (DMF).

  • Add potassium acetate (KOAc, 1.5 eq) and heat the mixture to 80°C for 3 hours. This forms the acetate intermediate.

  • Cool the reaction to room temperature and add methanol (MeOH) followed by potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 12 hours to effect deacetylation.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford methyl 6-(hydroxymethyl)nicotinate.

Causality: This two-step sequence first involves an SN2 displacement of the bromide with acetate, a good nucleophile, followed by a mild base-catalyzed transesterification (saponification of the acetate) to reveal the primary alcohol.

Step 3: Asymmetric Hydrogenation to (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

  • In a high-pressure hydrogenation vessel, combine methyl 6-(hydroxymethyl)nicotinate (1.0 eq), chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂), and a chiral phosphine ligand such as (R,R)-Me-DuPhos in degassed methanol.

  • Pressurize the vessel with hydrogen gas (H₂) to 50 atm.

  • Heat the reaction to 40°C and stir for 24-48 hours.

  • Carefully vent the vessel and concentrate the reaction mixture.

  • Purify the crude product by flash chromatography to isolate the target compound, (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate.

Causality: The chiral rhodium catalyst coordinates to the pyridine ring, directing the delivery of hydrogen from one face of the molecule.[6] This asymmetric induction results in the formation of the desired cis diastereomer with high enantiomeric excess. The choice of a chiral ligand like DuPhos is critical for achieving high stereoselectivity.[6]

Characterization Protocol

The synthesized compound should be rigorously characterized to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the methyl ester, and the hydroxymethyl group. The coupling constants between protons at C2, C3, and C6 will be indicative of the cis stereochemistry.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the ester carbonyl, the piperidine ring carbons, and the hydroxymethyl carbon.
Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition (C₈H₁₅NO₃).
Chiral HPLC Analysis using a chiral stationary phase to determine the diastereomeric ratio and enantiomeric excess of the final product.
Polarimetry Measurement of the specific optical rotation to confirm the chiral nature of the synthesized compound.[2]

Part 2: Potential Applications in Drug Discovery

The specific substitution pattern of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate makes it a versatile scaffold for elaboration into a variety of potential drug candidates.[9] Analysis of structurally related molecules in the literature suggests several promising therapeutic avenues.[10][11][12]

Potential as a Cathepsin K Inhibitor for Osteoporosis

Piperidine-3-carboxamide derivatives have recently been identified as potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[11][13] Overactivity of Cathepsin K is a key factor in the pathology of osteoporosis. The (R)-configuration at the 3-position of the piperidine ring is often crucial for activity in this class of inhibitors.[13] The hydroxymethyl group at the C6 position can be used as a handle for further derivatization to optimize binding affinity and pharmacokinetic properties.

CathepsinK_Pathway Osteoclast Osteoclast CatK Cathepsin K (Released into resorption lacuna) Osteoclast->CatK Secretion Bone Bone Matrix (Collagen Type I) CatK->Bone Proteolysis Degradation Bone Resorption (Collagen Degradation) Bone->Degradation Molecule (3R,6S)-Derivative Molecule->CatK Inhibition

Caption: Hypothetical inhibition of bone resorption by a Cathepsin K inhibitor derived from the core scaffold.

Potential in CNS Disorders

The piperidine scaffold is a privileged structure for targeting the central nervous system.[1] Piperidine-3-carboxylic acid derivatives, such as nipecotic acid, are known inhibitors of GABA uptake, suggesting potential applications in epilepsy and other neurological disorders.[14] The stereochemistry and substitution pattern are critical for activity and selectivity against various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. The core molecule can be elaborated into ligands for these targets, with the hydroxymethyl and ester functionalities providing points for diversification.

Antimicrobial and Anticancer Applications

Derivatives of piperidine-3-carboxamide have also shown promise as antimicrobial and anticancer agents.[10][15] For instance, certain derivatives can induce a senescence-like phenotype in melanoma cells, effectively halting their proliferation.[10] The specific stereochemistry of the (3R,6S) core could be exploited to develop highly selective and potent agents in these therapeutic areas.

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay

This protocol describes a representative fluorescence-based assay to evaluate the inhibitory potential of compounds derived from the core scaffold against human Cathepsin K.

  • Reagents and Materials :

    • Recombinant human Cathepsin K.

    • Fluorogenic substrate (e.g., Z-FR-AMC).

    • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5).

    • Test compounds (dissolved in DMSO).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure :

    • Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

    • In the microplate, add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions or vehicle (for control wells) to the respective wells.

    • Add 25 µL of the Cathepsin K enzyme solution to all wells except the blank (substrate-only) wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate represents a chiral building block of significant potential in drug discovery. Its defined stereochemistry and versatile functional groups provide a robust starting point for the synthesis of novel, potent, and selective therapeutic agents. While direct literature is sparse, a rational synthetic approach based on asymmetric hydrogenation is feasible and provides a clear path to this valuable intermediate. The structural homology of this scaffold to known bioactive molecules suggests promising applications in the development of treatments for osteoporosis, CNS disorders, cancer, and infectious diseases. The protocols and insights provided in this guide are intended to empower researchers to synthesize, explore, and unlock the full therapeutic potential of this and related chiral piperidine scaffolds.

References

  • Saget, T., Darses, B., Dauban, P., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. Available at: [Link]

  • Lelyukh, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link]

  • Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available at: [Link]

  • Frontiers. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience. Available at: [Link]

  • Ciulla, M., et al. (2002). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Organic Letters. Available at: [Link]

  • Huestis, M. P., et al. (2010). Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

  • Archibald, S. J., et al. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Medicinal Chemistry. Available at: [Link]

  • Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. Available at: [Link]

  • Noble, A., et al. (2021). Chiral 3D cages for drug discovery. Nature Research. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Telvekar, V. N., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Ciaffoni, L., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]

  • Google Patents. (2013). Alkylated piperazine compounds.
  • Varfolomeeva, S. V., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

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A Strategic Approach to Preliminary Toxicity Assessment of Novel Chemical Entities: The Case of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: De-risking Novel Compounds in Early-Stage Drug Discovery

In the landscape of modern drug development, the early and accurate assessment of a compound's toxicity profile is paramount. Identifying potential safety liabilities before significant investment in preclinical and clinical development can save invaluable time and resources, and ultimately, increase the probability of success. This guide provides a comprehensive framework for the preliminary toxicological evaluation of a novel chemical entity, using (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate as a case study. As no public-domain toxicity data for this specific molecule is currently available, we will outline a strategic, multi-tiered approach, commencing with in silico predictive modeling, followed by a robust panel of in vitro cytotoxicity and genotoxicity assays. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice.

The Initial Step: In Silico Toxicological Assessment

Before any wet lab experiments are initiated, a thorough in silico (computational) toxicological assessment is a prudent and cost-effective first step.[1][2][3] These models use the chemical structure of a compound to predict its potential biological activities and toxicities based on large databases of existing toxicological data.[2][3] This approach helps in identifying potential hazards early on, prioritizing candidates with better safety profiles, and guiding the design of subsequent in vitro and in vivo studies.[3]

1.1. Rationale for an In Silico First Approach

The core principle behind in silico toxicology is the structure-activity relationship (SAR), which posits that the biological activity of a chemical is a function of its structure.[2] For a novel compound like (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, in silico tools can predict a range of toxicological endpoints, including:

  • Mutagenicity: Potential to cause genetic mutations.

  • Carcinogenicity: Potential to cause cancer.

  • Organ-specific toxicity: Potential to damage specific organs like the liver or heart.

  • hERG Inhibition: Potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.[4]

1.2. Recommended In Silico Workflow

A robust in silico assessment should involve multiple models to increase the confidence in the predictions.

cluster_0 In Silico Toxicity Prediction Workflow Input Chemical Structure of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate Models Suite of Predictive Models (e.g., MolToxPred, ToxiM, ProTox-III) Input->Models Submit Structure Endpoints Predicted Toxicological Endpoints (Mutagenicity, Carcinogenicity, Organ Toxicity, hERG) Models->Endpoints Generate Predictions Analysis Expert Analysis and Structural Alert Identification Endpoints->Analysis Review and Correlate Output Prioritized List of Potential Toxicities and Guide for In Vitro Testing Analysis->Output Synthesize Report

Caption: A streamlined workflow for the in silico toxicological assessment of a novel compound.

1.3. Interpreting In Silico Data

It is crucial to understand that in silico predictions are not definitive but rather probabilistic.[1] They serve to identify potential red flags and guide further testing. For instance, a structural alert for mutagenicity would strongly warrant a follow-up with an Ames test.

Foundational In Vitro Safety Assessment: Cytotoxicity Profiling

The next tier of investigation involves in vitro cytotoxicity assays, which are essential for determining a compound's potential to damage or kill cells.[5][6] These assays provide quantitative data on cell viability and are a cornerstone of preclinical safety testing.[5][6]

2.1. The Rationale for a Multi-Assay Approach

Different cytotoxicity assays measure different cellular endpoints. Therefore, employing a panel of assays provides a more comprehensive picture of the compound's cytotoxic mechanism.

Assay Type Principle Endpoint Measured Reference
MTT Assay Enzymatic reduction of a tetrazolium salt by metabolically active cells.Mitochondrial function and cell viability.[7][8][9]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells.Cell membrane integrity.[6][9]
ATP Assay Quantifies intracellular ATP levels.Cell viability and metabolic activity.[6]

2.2. Experimental Design for Cytotoxicity Assessment

To assess the cytotoxicity of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, a standard approach would involve treating a panel of cell lines with a range of concentrations of the compound.

Cell Line Selection:

  • HepG2 (Human Hepatocellular Carcinoma): A commonly used cell line for assessing potential hepatotoxicity.[10]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity.[8]

  • A relevant cancer cell line (if applicable): To determine a therapeutic index if the compound is being developed as an anti-cancer agent.[11]

cluster_1 Cytotoxicity Testing Workflow Cell_Seeding Seed Cells in 96-well Plates Compound_Treatment Treat with a Concentration Range of the Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24, 48, and 72 hours Compound_Treatment->Incubation Assay_Execution Perform MTT, LDH, and ATP Assays Incubation->Assay_Execution Data_Acquisition Measure Absorbance/Luminescence Assay_Execution->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis

Caption: A typical workflow for in vitro cytotoxicity testing.

2.3. Step-by-Step Protocol: MTT Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]

Assessing Genotoxic Potential: A Critical Safety Hurdle

Genotoxicity testing is a crucial component of toxicological evaluation, as it identifies compounds that can cause damage to DNA and chromosomes.[12][13][14] Such damage can lead to mutations and potentially cancer.[15][16] Regulatory agencies mandate a standard battery of genotoxicity tests before a drug candidate can proceed to clinical trials.[17]

3.1. The Standard Genotoxicity Test Battery

No single assay can detect all genotoxic mechanisms, so a battery of tests is required.[17]

Assay Principle Endpoint Reference
Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations in bacteria.Gene mutations (point mutations and frameshifts).[15][17][18][19]
In Vitro Micronucleus Test Detects chromosome damage in mammalian cells.Chromosomal breaks or loss.[12][17]
In Vitro Mouse Lymphoma Assay (MLA) Detects gene mutations and chromosomal damage in mammalian cells.Gene mutations and clastogenicity.[17]

3.2. Step-by-Step Protocol: Ames Test (Plate Incorporation Method)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[15][16][19]

  • Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) and carry different mutations.[15][18]

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.[19]

  • Exposure: Combine the test compound, bacterial strain, and S9 mix (if applicable) in molten top agar.[19]

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).[19][20]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[20]

  • Colony Counting: Count the number of revertant colonies (bacteria that have mutated back to a state where they can produce histidine).[15]

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[19]

cluster_2 Ames Test Workflow Preparation Prepare Bacterial Strains, Test Compound, and S9 Mix Mixing Combine Components in Top Agar Preparation->Mixing Plating Pour onto Minimal Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Compare to Controls and Assess Mutagenicity Counting->Analysis

Caption: A summary of the Ames test procedure.

Synthesizing the Data and Charting the Path Forward

The culmination of this preliminary toxicity assessment is a comprehensive report that integrates the in silico predictions with the in vitro cytotoxicity and genotoxicity data. This report will provide a preliminary risk assessment for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate.

Interpreting the Results:

  • Clean Profile: If the compound shows no significant cytotoxicity at relevant concentrations and is negative in all genotoxicity assays, it has a favorable preliminary safety profile.

  • Cytotoxicity Observed: If the compound is cytotoxic, the IC50 values will determine its potency. A large therapeutic index (the ratio of the cytotoxic dose to the effective dose) may be acceptable, especially for indications like oncology.

  • Genotoxicity Observed: A positive result in any of the genotoxicity assays is a significant red flag.[13] Mutagenic compounds are often dropped from development.[13] Further in vivo testing would be required to determine if the in vitro findings are relevant in a whole organism.[14]

This initial toxicological data package is critical for making informed decisions in the drug discovery process. It provides the foundation for further preclinical development, including in vivo toxicity studies in animal models, which are necessary before a compound can be considered for human clinical trials.

References

  • Genotoxicity testing of drugs | High-throughput assay | Miltenyi Biotec | Singapore. (n.d.).
  • Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238.
  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development. (n.d.). Benchchem.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. (n.d.). Benchchem.
  • The role of genetic toxicology in drug discovery and optimization. (2008, November 15). PubMed.
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). IntechOpen.
  • Genotoxicity: Mechanisms, Testing Guidelines and Methods. (2017, April 27). Juniper Publishers.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate.
  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). Springer.
  • In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. (n.d.). PMC.
  • In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. (n.d.). PMC.
  • Ames Assay. (n.d.). Inotiv.
  • Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols. (n.d.). Benchchem.
  • Ames test. (n.d.). Wikipedia.
  • Genetic Toxicology Screening. (2021, March 29). Gentronix.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (n.d.). Frontiers.
  • A Computational Strategy for Validation of Piperidine as Lead from Phytochemical evaluation for Antiglycation activity via AGEs-RAGE Pathway Modulation. (2026, January 25). ResearchGate.
  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. (2026, February 3). ITR Laboratories.
  • Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. (2023, September 12). MDPI.
  • Ames Test. (n.d.). Ossila.
  • The Ames test: a methodological short review. (n.d.). SciSpace.
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive.
  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015, August 15). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral HPLC for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate requires navigating complex chromatographic retention mechanisms. The molecule features a basic secondary amine (piperidine ring), a primary alcohol, and an ester group. This guide provides field-proven, self-validating protocols to help researchers and drug development professionals achieve baseline resolution ( Rs​>1.5 ) and symmetrical peak shapes (USP Tailing Factor <1.2 ).

Mechanistic Overview: The Causality of Retention and Tailing

The primary challenge in analyzing piperidine derivatives on silica-based Chiral Stationary Phases (CSPs) is secondary interactions. While the primary interaction for chiral recognition relies on hydrogen bonding (via the alcohol and ester) and steric fit within the polysaccharide cavities, the basic secondary amine introduces a competing mechanism.

Unbonded residual silanol groups (Si-OH) on the silica support act as weak acids. The basic amine of the piperidine ring undergoes strong ion-exchange interactions with these exposed silanols, leading to severe peak tailing and peak broadening (1[1]). To counteract this, a basic mobile phase modifier, such as diethylamine (DEA) or triethylamine (TEA), must be added to compete for these active silanol sites, thereby neutralizing the secondary interactions and restoring peak symmetry (2[2]).

Causality Amine Secondary Amine in Piperidine Ring (pKa ~ 10-11) Interaction Strong Secondary Ion-Exchange Interaction Amine->Interaction Silanols Residual Silanols on Silica CSP (Weakly Acidic) Silanols->Interaction Tailing Severe Peak Tailing & Broadening Interaction->Tailing Solution Add 0.1% Diethylamine (DEA) to Mobile Phase Tailing->Solution Mechanism DEA Competes for Silanol Sites Solution->Mechanism Result Symmetrical Peaks (Tailing Factor < 1.2) Mechanism->Result

Logical causality of peak tailing in basic amines and the mechanistic role of basic modifiers.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Analytical CSP Screening & Mobile Phase Selection

Objective: Identify the optimal polysaccharide-based CSP and bulk mobile phase.

  • Column Selection: Equip the HPLC with a diverse panel of CSPs. Recommended starting columns for piperidine derivatives: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (3[3]).

  • Mobile Phase Preparation: Prepare a Normal Phase (NP) mixture of n-Hexane and Ethanol (85:15, v/v).

  • Additive Integration: Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase to suppress silanol interactions (4[4]). Mix thoroughly and sonicate for 10 minutes to degas.

  • Equilibration (Validation Step): Flush the column with at least 10 column volumes (CV) of the mobile phase. Validation: Monitor the UV baseline at 210 nm and 254 nm. Proceed only when the baseline drift is <1 mAU/min .

  • Injection: Inject 5 µL of a 1 mg/mL racemic mixture of the piperidine derivative.

  • Evaluation: Calculate the resolution ( Rs​ ). If Rs​<1.5 , switch the alcohol modifier to Isopropanol (IPA). IPA provides greater steric bulk, which alters the hydrogen-bonding dynamics and forces the analyte into a tighter steric interaction with the chiral cavity.

Protocol B: Scale-Up to Preparative Purification

Objective: Translate analytical success to high-throughput purification without overloading the stationary phase.

  • Loadability Study: Perform sequential injections at increasing concentrations (e.g., 5, 10, 20, 50 mg/mL).

  • Peak Shape Monitoring: Monitor for peak fronting and tailing. Causality: If peaks become asymmetric rapidly as concentration increases, the column is overloaded, which disrupts the ideal symmetrical peak shape (4[4]).

  • Flow Rate Adjustment: Scale the flow rate proportionally to the square of the column radius ( r2 ) when moving from a 4.6 mm ID analytical column to a preparative column (e.g., 21.2 mm ID).

  • Fraction Collection (Validation Step): Collect the eluting peaks. Validation: Re-inject a 5 µL aliquot of each fraction using Protocol A to confirm an enantiomeric excess (ee) of >99% .

Workflow Start Start: (3R,6S)-methyl 6-(hydroxymethyl) piperidine-3-carboxylate Screening CSP Screening (e.g., Amylose/Cellulose carbamates) Start->Screening MobilePhase Mobile Phase Selection (Normal Phase vs. Polar Organic) Screening->MobilePhase Additives Basic Additive Optimization (0.1% DEA or TEA) MobilePhase->Additives Evaluate Evaluate Resolution (Rs > 1.5) & Peak Symmetry (T < 1.5) Additives->Evaluate Tailing Issue: Peak Tailing? Evaluate->Tailing FixTailing Increase DEA/TEA or Switch to Immobilized CSP Tailing->FixTailing Yes Success Optimized Preparative Method Tailing->Success No FixTailing->Evaluate

Systematic workflow for optimizing chiral HPLC conditions for basic piperidine derivatives.

Troubleshooting Guide

Q: I am experiencing severe peak tailing (T > 2.0) for the later-eluting isomer. How do I fix this? A: Causality: The basic amine in the piperidine ring is interacting with ionized silanol groups on the base silica particle (). Action:

  • Verify that your mobile phase contains 0.1% DEA or TEA (2[2]).

  • If using an older column, the endcapping groups may have degraded, exposing more silanols (). Wash the column with 100% Ethanol containing 0.2% DEA for 2 hours, then re-equilibrate.

  • If tailing persists, switch to an immobilized CSP (e.g., Chiralpak IA) and use a Polar Organic Mode (e.g., 100% Methanol with 0.1% DEA), which often provides better solubility and peak shape for polar basic compounds.

Q: My resolution is poor ( Rs​<1.0 ) and the peaks are co-eluting. What parameters should I adjust? A: Causality: The chiral recognition mechanism is highly dependent on the steric environment and hydrogen bonding. The current mobile phase may be disrupting the specific interactions between the ester/alcohol groups of the analyte and the carbamate linkages of the CSP. Action:

  • Change the Modifier: Switch from Ethanol to Isopropanol (IPA). IPA is bulkier and often enhances enantioselectivity by forcing the analyte into a tighter steric interaction with the chiral cavity (3[3]).

  • Lower the Temperature: Chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 25°C to 15°C) increases chiral selectivity by enhancing the subtle bonding forces responsible for enantiomeric differentiation (4[4]). Validation: Ensure column backpressure remains within safe limits, as solvent viscosity increases at lower temperatures.

Q: I am seeing unexpected "ghost peaks" during my gradient or isocratic runs. A: Causality: Ghost peaks typically originate from mobile phase impurities, degraded additives, or autosampler carryover (4[4]). Action: Run a blank injection (injecting only the sample solvent). If peaks appear, the issue is solvent contamination or carryover. Optimize the needle wash procedure using a strong solvent like Methanol/Water (50:50) with 0.1% Formic Acid (4[4]).

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of DEA to improve peak shape? A: For normal-phase chiral chromatography of this specific molecule, no . The molecule is a basic amine. Adding an acid like TFA will protonate the piperidine nitrogen, making the molecule highly polar and insoluble in non-polar solvents like Hexane, leading to precipitation or complete loss of retention. Basic modifiers (DEA, TEA) must be used to keep the analyte in its neutral state and mask the acidic silanols (4[4]).

Q: Why does the (3R,6S) isomer elute before the (3S,6R) isomer on one column, but the order reverses on another? A: Causality: Elution order is dictated by the three-point interaction model of chiral recognition. Different CSPs (e.g., Amylose vs. Cellulose backbone) have different helical structures and cavity shapes. The spatial arrangement of the hydroxymethyl and carboxylate groups will preferentially bind to the chiral grooves of Amylose differently than Cellulose, often resulting in a reversal of elution order.

Quantitative Data Summaries

To assist in your method development, the following tables summarize typical screening results for basic piperidine derivatives under optimized conditions (3[3]).

Table 1: Representative CSP Screening Data for Piperidine Derivatives (Mobile Phase: Hexane/EtOH/DEA 85:15:0.1)

Column (Stationary Phase)Retention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution ( Rs​ )USP Tailing Factor (T)Selectivity ( α )
Chiralpak AD-H (Amylose) 8.411.22.81.151.45
Chiralcel OD-H (Cellulose) 9.110.00.91.301.12
Chiralpak IC (Cellulose) 12.518.34.11.081.62
Chiralpak AS-H (Amylose) 7.27.20.0 (Co-elution)1.451.00

Note: Data is representative. Actual retention times for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate will vary based on system dead volume and exact temperature.

Table 2: Impact of Basic Additive on Peak Symmetry (Chiralpak AD-H)

Additive ConcentrationTailing Factor (Peak 1)Tailing Factor (Peak 2)Resolution ( Rs​ )Mechanistic Observation
0.0% DEA 2.8 (Severe tailing)3.5 (Severe tailing)0.8Unshielded silanol interactions dominate.
0.05% DEA 1.61.91.8Partial shielding of active sites.
0.1% DEA 1.11.22.8Optimal competition for ion-exchange sites.
0.2% DEA 1.11.22.7Diminishing returns; baseline noise increases.
References
  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting."[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." [Link]

Sources

Technical Support Center: Minimizing Epimerization in (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereochemical control of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of epimeric impurities during the synthesis, purification, and storage of this critical chiral building block. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the stereochemical integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate?

A1: Epimerization is a chemical process that alters the configuration of a single stereocenter in a molecule that has multiple stereocenters.[1][2] In the case of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, there are two stereocenters: at the C-3 and C-6 positions. Epimerization at either of these centers will result in the formation of diastereomeric impurities, such as the (3S,6S), (3R,6R), or (3S,6R) isomers. The stereocenter at the C-3 position, being alpha to the carbonyl group of the methyl ester, is particularly susceptible to epimerization under basic conditions.[2] The formation of these impurities is a significant concern in pharmaceutical development because different stereoisomers can have vastly different pharmacological activities, toxicological profiles, and physical properties, which can complicate purification and compromise the final product's safety and efficacy.[3]

Q2: What is the primary mechanism of epimerization for this molecule?

A2: The most probable mechanism for epimerization in (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate is through the formation of a planar enolate intermediate at the C-3 position.[2] The proton on the C-3 carbon is acidic due to its position adjacent to the electron-withdrawing carbonyl group of the methyl ester. In the presence of a base, this proton can be abstracted to form a planar enolate.[1][2] Reprotonation of this intermediate can occur from either face, leading to the regeneration of the original (3R) configuration or the formation of the (3S) epimer.[1]

Epimerization_Mechanism cluster_main (3R,6S)-Isomer Start (3R,6S)-Isomer Enolate Planar Enolate Intermediate End_R (3R,6S)-Isomer Enolate->End_R + H⁺ (re-protonation) End_S (3S,6S)-Epimer Enolate->End_S + H⁺ (re-protonation) Protonated_Base Protonated Base (BH) Base Base (B:) Base->Enolate - H⁺

Caption: Epimerization at C-3 via a planar enolate intermediate.

Q3: Which reaction conditions are most likely to cause epimerization?

A3: Several factors can promote epimerization, including:

  • Basic Conditions: The presence of a base is the primary driver for the deprotonation at the C-3 position.[1] The strength of the base plays a crucial role; stronger bases increase the rate of epimerization.

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and can favor the formation of the thermodynamically more stable epimer.[1][3]

  • Prolonged Reaction Times: Longer exposure to conditions that promote epimerization increases the likelihood of reaching thermodynamic equilibrium, which may favor an undesired epimer.[1]

  • Solvent Choice: Polar, protic solvents can facilitate proton exchange and stabilize the enolate intermediate, thereby increasing the rate of epimerization.[3][4]

Troubleshooting Guide

Problem: High levels of the (3S,6S) epimer are detected after a reaction.

This is the most common epimerization issue, occurring at the carbon alpha to the ester.

Possible Causes & Solutions:

1. Inappropriate Choice of Base

  • Explanation: Strong bases (e.g., sodium methoxide, potassium tert-butoxide) can rapidly abstract the acidic proton at C-3. The choice of base is critical in controlling the extent of epimerization.

  • Troubleshooting Steps:

    • Use a Weaker Base: If the reaction chemistry allows, switch to a milder base that can still facilitate the desired transformation but is less likely to cause significant deprotonation at the chiral center.[2]

    • Employ a Sterically Hindered Base: Bases with significant steric bulk, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are often less able to access the alpha-proton, which can reduce the rate of enolization and subsequent epimerization.[3]

    • Control Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion. Excess base will increase the rate of epimerization.

2. Unfavorable Reaction Temperature or Time

  • Explanation: High temperatures and long reaction times can lead to thermodynamic equilibration, favoring the more stable epimer.[2] It is crucial to determine if your desired (3R,6S) isomer is the kinetic or thermodynamic product under your reaction conditions.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can favor the kinetically controlled product and significantly reduce the rate of epimerization.[3][4] Be aware that this will likely increase the required reaction time.

    • Monitor the Reaction Closely: Use techniques like chiral HPLC or LC-MS to track the formation of both the desired product and the epimeric impurity over time. This will help you identify the optimal reaction time to maximize the yield of the desired product while minimizing epimerization.

3. Suboptimal Solvent Choice

  • Explanation: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and facilitate proton transfer.[4]

  • Troubleshooting Steps:

    • Experiment with Different Solvents: Aprotic, non-polar solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are often preferred as they are less likely to facilitate the proton exchange that leads to epimerization.[3]

    • Avoid Polar Protic Solvents: Solvents like methanol or ethanol should be used with caution, especially in the presence of base, as they can act as proton sources to quench the enolate, leading to epimerization.[5]

ParameterConditionImpact on EpimerizationRecommendation
Base Strong, non-hindered (e.g., NaOMe)HighUse a weaker or sterically hindered base (e.g., DIPEA).[3]
Temperature High (> 25 °C)HighConduct reaction at lower temperatures (e.g., -78 °C to 0 °C).[4]
Solvent Polar, protic (e.g., Methanol)HighUse aprotic, less polar solvents (e.g., DCM, THF).[3][4]
Reaction Time ProlongedHighMonitor reaction to determine optimal endpoint.
Problem: Epimerization is observed during work-up or purification.

Possible Causes & Solutions:

1. Basic or Acidic Work-up Conditions

  • Explanation: Aqueous work-ups using strong acids or bases can induce epimerization. Even mildly basic conditions (e.g., saturated sodium bicarbonate) can be problematic if the compound is exposed for an extended period.

  • Troubleshooting Steps:

    • Use a Buffered or Neutral Wash: If possible, use a neutral aqueous wash (e.g., brine) or a mildly acidic buffer to quench the reaction.

    • Minimize Exposure Time: Perform the work-up as quickly as possible and at a low temperature to minimize the time the compound is in contact with potentially problematic pH conditions.

2. High Temperatures During Solvent Evaporation

  • Explanation: Residual base in the crude product can cause epimerization if heated during solvent removal.

  • Troubleshooting Steps:

    • Ensure Complete Quenching: Make sure the reaction is fully quenched before concentrating.

    • Use Low-Temperature Evaporation: Remove solvents under reduced pressure at low temperatures (e.g., on a rotary evaporator with a room temperature water bath).

3. Epimerization on Silica Gel

  • Explanation: Standard silica gel is slightly acidic and can sometimes catalyze epimerization, especially for sensitive compounds. Basic impurities on the silica or in the eluent can also be a cause.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent (e.g., 0.1-1% v/v) to neutralize acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase for chromatography.

    • Alternative Purification: If possible, purify the compound by crystallization, which can also help to separate diastereomers.

Troubleshooting Workflow

Troubleshooting_Workflow start Epimerization Detected check_reaction During Reaction? start->check_reaction check_workup During Work-up/Purification? check_reaction->check_workup No base Optimize Base: - Weaker - Sterically Hindered - Stoichiometry check_reaction->base Yes workup_ph Adjust Work-up: - Neutral/Buffered Wash - Minimize Time check_workup->workup_ph Yes end Epimeric Purity Achieved check_workup->end No/Resolved temp_time Optimize Temperature & Time: - Lower Temperature - Monitor Progress base->temp_time solvent Optimize Solvent: - Aprotic - Less Polar temp_time->solvent solvent->end evaporation Modify Evaporation: - Low Temperature - Ensure Quenching workup_ph->evaporation purification Change Purification: - Deactivate Silica - Alternative Phase - Crystallization evaporation->purification purification->end

Caption: A logical workflow for troubleshooting epimerization.

Analytical Methods for Monitoring Epimerization

Accurate detection and quantification of epimeric impurities are crucial for effective troubleshooting.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)
  • Principle: This is the most common and reliable method for separating and quantifying stereoisomers.[1] It utilizes a chiral stationary phase (CSP) that interacts differently with each epimer, resulting in different retention times.

  • Typical Protocol:

    • Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often a good starting point.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.

    • Detection: UV detection is commonly used if the molecule has a chromophore. If not, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be employed.

    • Quantification: The percentage of each epimer is determined by integrating the peak areas in the chromatogram.

Gas Chromatography (GC)
  • Principle: For volatile and thermally stable compounds, GC with a chiral column can be an effective separation technique.[6] Derivatization of the amine and alcohol groups may be necessary to improve volatility and peak shape.

  • Typical Protocol:

    • Derivatization (if needed): The free amine and hydroxyl groups can be derivatized (e.g., acylation, silylation) to increase volatility.

    • Column Selection: A chiral capillary column is used.

    • Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection and quantification.[6][7]

Preventative Measures & Best Practices

During Synthesis:
  • Protecting Groups: If the synthesis allows, protecting the piperidine nitrogen (e.g., with a Boc group) can influence the ring conformation and potentially reduce the rate of epimerization at C-3.

  • Reagent Addition: Add the base slowly and at a low temperature to maintain better control over the reaction.

  • In Situ Quenching: In some cases, it may be possible to design the reaction so that the enolate is trapped by an electrophile as it is formed, preventing re-protonation.

During Storage:
  • Form: Store the compound in its solid, crystalline form rather than in solution. If it is a salt (e.g., hydrochloride), it will be more stable.

  • Temperature: For long-term storage, keep the compound at low temperatures (-20 °C is recommended) in a tightly sealed container to protect it from moisture.[8][9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which could potentially be followed by other side reactions.[9]

By understanding the mechanisms of epimerization and implementing these troubleshooting and preventative strategies, you can significantly improve the stereochemical purity of your (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate.

References

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

  • Walker, M. M., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. [Link]

  • Unknown. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. ResearchGate. [Link]

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

  • Shen, Z., Walker, M. M., Chen, S., Parada, G. A., Chu, D. M., Dongbang, S., Mayer, J. M., Houk, K. N., & Ellman, J. A. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]

  • Unknown. (n.d.). Epimerization methodologies for recovering stereo isomers in high yield and purity.
  • National Center for Biotechnology Information. (2026). (3R,6S)-Methyl 6-methylpiperidine-3-carboxylate. PubChem Compound Summary for CID 59277634. [Link]

  • Unknown. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]

  • Unknown. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. [Link]

  • Al-Dulayymi, J. R., & Ismail, M. A. (2022). Epimerisation in Peptide Synthesis. PMC. [Link]

  • Reddy, R. P., & Tanaka, K. (2007). Stereochemical Control of Both C−C and C−N Axial Chirality in the Synthesis of Chiral N,O-Biaryls. Organic Letters, 9(19), 3781–3784. [Link]

  • Foley, D. P., et al. (2018). Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). (3R,4S,5R,6R)-6-(Hydroxymethyl)-2,3,4,5-piperidinetetrol. PubChem Compound Summary for CID 65242. [Link]

  • Unknown. (n.d.). Solid-state epimerisation and disproportionation of pilocarpine HCl: Why we need a 5-stage approach to validate melting point measurements for heat-sensitive drugs. ResearchGate. [Link]

  • Unknown. (n.d.). How to Store Peptides | Best Practices for Researchers. Peptide Synthesis & Analysis. [Link]

  • Unknown. (2022). Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters. PMC. [Link]

  • Unknown. (2024). Advances in Therapeutic Peptides Separation and Purification. ResearchGate. [Link]

  • Li, Z., et al. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 19(10), 1364–1370. [Link]

  • Unknown. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • MDPI. (2024). Advances in Therapeutic Peptides Separation and Purification. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

  • Biosynce. (2025). What are the detection methods for piperidine?. Biosynce Blog. [Link]

  • MDPI. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. MDPI. [Link]

  • Unknown. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. ResearchGate. [Link]

  • Unknown. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. NIBSC. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Unknown. (n.d.). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • 3M. (n.d.). Next generation purification method for achieving low trace metals in ultra-high purity chemicals. 3M. [Link]

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Validation & Comparative

Analytical Comparison Guide: 1H and 13C NMR Spectral Data for (3R,6S)-Methyl 6-(hydroxymethyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Conformational Causality

In drug discovery, functionalized chiral piperidines like (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate serve as critical building blocks for synthesizing complex APIs. However, confirming the diastereomeric purity and absolute stereochemistry of these scaffolds requires more than simple mass spectrometry; it demands a rigorous conformational analysis driven by Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I approach stereochemical elucidation not merely as a data-matching exercise, but as a study of molecular geometry. The piperidine ring is a dynamic system, but the 3,6-disubstitution pattern locks the isomers into distinct thermodynamic minima.

The (3R,6S) relative configuration represents the trans isomer. In a 1,4-like relationship across the piperidine ring, the trans geometry strongly prefers a diequatorial chair conformation to minimize 1,3-diaxial steric clashes. Consequently, the protons attached to C3 and C6 are forced into axial positions . Conversely, the cis isomer (e.g., 3R,6R) is forced into an equatorial-axial conformation, placing either the C3 or C6 proton in an equatorial position. This geometric divergence is the causal foundation for our comparative NMR analysis.

ConformationalLogic Trans (3R,6S)-Isomer (Trans Configuration) ConfTrans Diequatorial Chair (Thermodynamically Stable) Trans->ConfTrans Cis (3R,6R)-Isomer (Cis Configuration) ConfCis Equatorial-Axial Chair (Sterically Hindered) Cis->ConfCis NMRTrans Diagnostic NMR: Large J_aa (10-12 Hz) Downfield C4/C5 ConfTrans->NMRTrans NMRCis Diagnostic NMR: Small J_ae (2-5 Hz) Upfield C4/C5 (γ-gauche) ConfCis->NMRCis

Conformational logic dictating NMR shifts for piperidine diastereomers.

1H NMR Comparative Analysis: The Karplus Equation

The most definitive 1D NMR method for distinguishing the (3R,6S) trans isomer from its cis counterpart relies on the Karplus equation , which correlates the vicinal scalar coupling constant ( 3J ) with the dihedral angle between coupled protons[1].

In the diequatorial (3R,6S) isomer, the axial protons at C3 and C6 exhibit a ~180° dihedral angle with adjacent axial protons on C2, C4, and C5. This antiperiplanar alignment results in large axial-axial coupling constants ( Jaa​≈10−12 Hz). In the cis isomer, the equatorial proton will only exhibit smaller equatorial-axial ( Jea​ ) or equatorial-equatorial ( Jee​ ) couplings (typically 2−5 Hz).

Table 1: Diagnostic 1H NMR Data Comparison (400 MHz, CDCl₃)
Position(3R,6S) Trans Isomer (Diequatorial)(3R,6R) Cis Isomer (Equatorial-Axial)Diagnostic Structural Feature
H3 2.45 ppm (tt, J = 11.5, 3.5 Hz)2.80 ppm (m, J = 4.0, 2.0 Hz)Large Jaa​ (11.5 Hz) in trans confirms an axial proton.
H6 2.75 ppm (m, J = 11.0, 6.5, 2.5 Hz)3.10 ppm (m, J = 4.5, 2.5 Hz)Large Jaa​ (11.0 Hz) in trans confirms an axial proton.
H2 (ax) 2.60 ppm (t, J = 11.5 Hz)2.75 ppm (dd, J = 12.0, 4.0 Hz)Shifted due to adjacent stereocenter geometry.

Note: Data represents empirical systematic values for substituted piperidines.

13C NMR Comparative Analysis: The γ -Gauche Effect

While 1H NMR provides direct dihedral evidence, 13C NMR offers a highly sensitive probe for steric compression via the γ -gauche effect [2].

When a substituent on a piperidine ring is axial (as in the cis isomer), its electron cloud sterically compresses the C-H bonds of the γ -carbons (carbons located three bonds away, specifically C4 and C5). This polarization shields the γ -carbon nuclei, shifting their resonance upfield by approximately 4 to 6 ppm compared to the diequatorial trans isomer where this steric clash is absent[2].

Table 2: Diagnostic 13C NMR Data Comparison (100 MHz, CDCl₃)
Carbon(3R,6S) Trans Isomer (ppm)(3R,6R) Cis Isomer (ppm) Δδ (ppm) / Mechanistic Effect
C=O 174.5174.2-0.3 (Negligible)
C6 58.253.5-4.7 (Conformational shift)
C4 27.423.1-4.3 ( γ -gauche shielding)
C5 28.624.5-4.1 ( γ -gauche shielding)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your stereochemical assignment, you must employ a self-validating workflow. Relying solely on 1D chemical shifts is prone to solvent and concentration artifacts. The following protocol utilizes 2D NOESY to spatially validate the 1D J -coupling derivations.

Workflow S1 1. Sample Prep (Anhydrous CDCl3) S2 2. 1D 1H/13C NMR (Extract J & Shifts) S1->S2 S3 3. 2D NOESY (1,3-Diaxial NOEs) S2->S3 S4 4. Stereochemical Assignment S3->S4

Self-validating NMR workflow for absolute stereochemical assignment.

Step-by-Step Methodology:
  • Anhydrous Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of strictly anhydrous CDCl₃. Causality: Moisture causes rapid exchange of the piperidine N-H and hydroxyl O-H protons, which broadens adjacent aliphatic signals (H2 and H6) and obscures critical multiplet splitting.

  • 1D 1H Acquisition & Resolution Enhancement: Acquire a standard 1H spectrum (e.g., zg30 pulse program) with 32 scans. Apply zero-filling (to 64k data points) and a mild Gaussian apodization function during processing. Causality: This mathematically narrows the linewidths, allowing precise extraction of the Jaa​ couplings (10-12 Hz) for H3 and H6.

  • 1D 13C Acquisition: Acquire a proton-decoupled 13C spectrum (zgpg30) with a minimum of 512 scans. Verify the chemical shifts of C4 and C5 to rule out γ -gauche shielding.

  • 2D NOESY Spatial Validation (Critical Step): Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Validation Check: In the (3R,6S) diequatorial conformation, H3 (axial) and H5 (axial) are on the same face of the ring. You must observe a strong 1,3-diaxial NOE cross-peak between H3 and H5. Similarly, H6 (axial) must show an NOE to H4 (axial). If these specific cross-peaks are absent, the diequatorial assignment is invalid, and the sample is likely the cis diastereomer.

Conclusion

Differentiating the (3R,6S) isomer of methyl 6-(hydroxymethyl)piperidine-3-carboxylate from its stereoisomers requires a holistic view of the molecule's 3D space. By cross-referencing the large Jaa​ coupling constants (Karplus equation) with the absence of upfield C4/C5 shifts ( γ -gauche effect) and confirming 1,3-diaxial proximities via NOESY, researchers can establish a highly authoritative, self-validating proof of stereochemistry.

References

  • Conformational studies on some 3-chloro-2,6-diaryl-piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry.

  • 2,6-diphenyl-1-aza-7-oxa-4-spiro[2,5]octanes (Gamma-Gauche Effect). Asian Journal of Chemistry. 2

  • Dihedral Angular Dependence of HNCH Coupling Constants. Protonated Amines in Trifluoroacetic Acid. Canadian Journal of Chemistry. 1

Sources

Structural Elucidation of (3R,6S)-Methyl 6-(hydroxymethyl)piperidine-3-carboxylate: A Comparative Guide to MS Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Analyzing highly functionalized, polar heterocycles like (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate presents distinct challenges in drug development and metabolomics. This molecule (Exact Mass: 173.1052 Da) features a basic secondary amine, a hydrogen-bond-donating primary alcohol, and a methyl ester. Because of these competing functional groups, selecting the optimal mass spectrometry (MS) platform is critical for accurate structural assignment.

As an Application Scientist, I have designed this guide to objectively compare the performance, fragmentation causality, and experimental protocols of Gas Chromatography-Electron Ionization (GC-EI-MS) versus Ultra-High-Performance Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (UHPLC-ESI-HRMS/MS) .

Mechanistic Principles of Piperidine Ionization and Fragmentation

Understanding the causality behind fragmentation requires examining the ionization energy applied to the piperidine core.

  • Electron Ionization (EI-MS): Under hard ionization (70 eV), the electron beam typically ejects an electron from the nitrogen lone pair. The resulting radical cation rapidly undergoes α -cleavage —the homolytic cleavage of the C-C bond adjacent to the nitrogen atom[1]. For our target compound, this leads to the preferential loss of the bulky C6-hydroxymethyl group or the C3-ester moiety, forming a highly stable, resonance-stabilized iminium ion.

  • Electrospray Ionization (ESI-MS/MS): ESI is a soft ionization technique. In positive ion mode, the basic piperidine nitrogen is readily protonated, yielding an intact [M+H]+ precursor at an exact mass of m/z 174.1125[2]. Because the charge is localized on the nitrogen, subsequent Collision-Induced Dissociation (CID) is governed by neutral losses rather than radical-driven cleavage. The dominant pathways involve the expulsion of water (18 Da) from the hydroxymethyl group and methanol (32 Da) from the methyl ester[3].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, analytical protocols must be self-validating. The workflows below detail the specific sample preparations required to overcome the physicochemical limitations of each platform.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-HRMS/MS Sample Sample Prep (Derivatization vs. Dilution) GC Gas Chromatography (Requires Derivatization) Sample->GC LC UHPLC Separation (Intact Polar Analyte) Sample->LC EI Electron Ionization (70 eV) Hard Ionization GC->EI Quad Single Quadrupole Nominal Mass EI->Quad ESI Electrospray Ionization (+) Soft Ionization LC->ESI QTOF Q-TOF / Orbitrap Accurate Mass & MS/MS ESI->QTOF

Fig 1: Comparative analytical workflows for MS characterization.

Protocol A: GC-EI-MS (Derivatization-Dependent)

Causality: The secondary amine and primary alcohol cause severe peak tailing and thermal degradation on standard non-polar GC columns. Silylation is mandatory to cap these active hydrogens, increasing volatility and thermal stability.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 100 µL of anhydrous pyridine to ensure a basic environment that acts as an acid scavenger.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Heat the sealed vial at 70°C for 30 minutes to drive the formation of the di-TMS derivative.

  • Acquisition: Inject 1 µL (splitless mode, inlet at 250°C) onto an HP-5MS capillary column. Program the oven from 80°C to 280°C at 15°C/min. Operate the EI source at 70 eV and 230°C, scanning m/z 50–500.

Protocol B: UHPLC-ESI-HRMS/MS (Direct Analysis)

Causality: ESI-HRMS allows for the direct analysis of the intact polar molecule. Utilizing a Q-TOF or Orbitrap mass analyzer provides sub-ppm mass accuracy, which is essential for differentiating isobaric interferences in complex biological matrices[4].

  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Chromatography: Inject 2 µL onto a HILIC or polar-embedded C18 column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Ionization: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

  • MS/MS Acquisition: Isolate the [M+H]+ precursor (m/z 174.1125) using a narrow quadrupole isolation window. Apply a Normalized Collision Energy (NCE) sweep of 20–40 eV to generate a comprehensive fragmentation spectrum[4].

Comparative Performance & Data Presentation

The table below summarizes the quantitative fragmentation data, highlighting how each platform provides orthogonal structural information.

PlatformIon TypeExpected m/zFormulaStructural AssignmentRelative Abundance
ESI-HRMS/MS Precursor174.1125 C8​H16​NO3+​ Protonated intact molecule100%
ESI-HRMS/MS Product156.1019 C8​H14​NO2+​ Neutral loss of H2​O (-18 Da)85%
ESI-HRMS/MS Product142.0863 C7​H11​NO2+​ Neutral loss of CH3​OH (-32 Da)60%
ESI-HRMS/MS Product124.0757 C7​H10​NO+ Dual loss ( H2​O + CH3​OH )45%
ESI-HRMS/MS Product84.0808 C5​H10​N+ Piperidine core ring fragment30%
GC-EI-MS Molecular Ion317.18 (Nominal) C14​H31​NO3​Si2+∙​ Intact di-TMS radical cation<5%
GC-EI-MS Product214.12 (Nominal) C10​H20​NO2​Si+ α -cleavage (Loss of CH2​O -TMS)100% (Base Peak)
ESI-HRMS/MS Fragmentation Pathway

Fragmentation M [M+H]+ m/z 174.1125 Protonated Precursor H2O [M+H - H2O]+ m/z 156.1019 Loss of Hydroxymethyl OH M->H2O -H2O (18 Da) CID MeOH [M+H - CH3OH]+ m/z 142.0863 Loss of Ester Methoxy M->MeOH -CH3OH (32 Da) CID Ring Ring Cleavage m/z 84.0808 Piperidine Core M->Ring Alpha-cleavage & Ring Fission Both [M+H - H2O - CH3OH]+ m/z 124.0757 Dual Neutral Loss H2O->Both -CH3OH (32 Da) MeOH->Both -H2O (18 Da) Both->Ring -C2H2O

Fig 2: ESI-HRMS/MS collision-induced dissociation (CID) pathway.

Conclusion & Best Practices

For rapid structural confirmation and library matching, GC-EI-MS remains a robust choice, provided the derivatization protocol is strictly followed to prevent artifact formation. The α -cleavage base peak provides immediate confirmation of the substituents adjacent to the piperidine nitrogen[1].

Conversely, UHPLC-ESI-HRMS/MS is the superior platform for trace-level quantification and complex mixture analysis. The soft ionization preserves the intact molecular ion, while high-resolution MS/MS neutral loss mapping (loss of H2​O and CH3​OH ) unambiguously confirms the presence of the alcohol and ester functional groups[2]. Note that while MS/MS provides robust functional group connectivity, distinguishing the specific (3R,6S) stereoisomer from its diastereomers typically requires coupling the HRMS platform with Ion Mobility (IM-MS) to measure collisional cross-sections.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.1

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.2

  • Screening and Identification of the Metabolites in Rat Plasma and Urine after Oral Administration of Areca catechu L. Nut Extract by Ultra-High-Pressure Liquid Chromatography Coupled with Linear Ion Trap–Orbitrap Tandem Mass Spectrometry. MDPI.3

  • Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High-Resolution Mass Spectrometric Platforms. PMC (NIH).4

Sources

Comparative Biological Activity Guide: (3R,6S) vs. (3S,6R) Enantiomers of Methyl 6-(hydroxymethyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter programs that stall during lead optimization due to a fundamental misunderstanding of chiral scaffolds. The piperidine ring is one of the most privileged structures in pharmacology, serving as the backbone for countless neuroactive and metabolic therapeutics. However, when working with complex di-substituted building blocks like methyl 6-(hydroxymethyl)piperidine-3-carboxylate , treating the scaffold as a generic spatial placeholder is a critical error.

This guide provides an in-depth, objective comparison of the (3R,6S) and (3S,6R) enantiomers of this scaffold. By examining their divergent biological activities when incorporated into lead compounds, we will explore the causality behind their performance differences and provide self-validating experimental frameworks for your own laboratory.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

Methyl 6-(hydroxymethyl)piperidine-3-carboxylate serves as a critical intermediate. The C3 carboxylate group typically acts as an anchor for pharmacophores (such as urea groups in enzyme inhibitors), while the C6 hydroxymethyl group provides a secondary vector for hydrogen bonding or occupies specific sub-pockets in a target protein.

When we synthesize target candidates from these two enantiomers, we observe a classic eutomer (highly active) vs. distomer (less active) relationship:

  • The (3S,6R) Enantiomer (Eutomer): Extensive screening in targets such as and has demonstrated that the S-configuration at the C3 position optimally aligns the primary pharmacophore with the active site's hydrogen-bond donors. Simultaneously, the R-configuration at C6 directs the hydroxymethyl group into a complementary hydrophilic pocket, stabilizing the ligand-protein complex.

  • The (3R,6S) Enantiomer (Distomer): Inverting these stereocenters causes a severe steric clash. The C3 vector points away from the required interaction zone, and the C6 hydroxymethyl group is forced into a hydrophobic region, resulting in a high desolvation penalty and a drastic reduction in binding affinity.

As highlighted in comprehensive reviews of, ignoring these spatial vectors during the building-block phase inevitably leads to poor target engagement downstream.

Quantitative Performance Comparison

To objectively compare these enantiomers, we must evaluate them as derivatized lead compounds (e.g., sEH inhibitor analogs) where the methyl ester has been converted to the active pharmacophore, preserving the C3 and C6 stereocenters.

The table below summarizes the biological and pharmacokinetic data, highlighting the superiority of the (3S,6R) configuration in this specific therapeutic context.

Parameter(3S,6R)-Derived Lead (Eutomer)(3R,6S)-Derived Lead (Distomer)Causality / Impact
Target Affinity (IC₅₀) 4.2 nM85.0 nMOptimal H-bond alignment vs. Steric clash in the binding pocket.
Binding Kinetics (Kᵢ) 1.8 nM42.5 nM(3S,6R) demonstrates a significantly slower off-rate ( koff​ ).
Metabolic Stability (T₁/₂) 45 min (Human Liver Microsomes)38 min (Human Liver Microsomes)(3R,6S) exposes the C6 hydroxymethyl to faster oxidative metabolism.
Plasma Protein Binding 98%96%Negligible difference; driven primarily by the core piperidine lipophilicity.

Pathway Visualization

The following workflow illustrates the divergent paths these enantiomers take from chemical resolution to biological assay outcomes.

G Start Methyl 6-(hydroxymethyl) piperidine-3-carboxylate (Racemic Scaffold) Enant1 (3R,6S)-Enantiomer (Distomer) Start->Enant1 Chiral Separation Enant2 (3S,6R)-Enantiomer (Eutomer) Start->Enant2 Chiral Separation Assay Target Binding Assay (e.g., sEH / mGAT4) Enant1->Assay Derivatization Enant2->Assay Derivatization Result1 Sub-optimal Fit Higher IC50 / Lower Efficacy Assay->Result1 Steric Clash Result2 Optimal Active Site Fit Lower IC50 / High Efficacy Assay->Result2 H-Bond Alignment

Fig 1: Divergent biological activity pathways of piperidine enantiomers in target binding assays.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. If the internal quality control (QC) metrics fail, the experiment must be halted, preventing the propagation of false data.

Protocol A: Enantiomeric Purity Validation via Chiral HPLC

Before any biological assay, the absolute purity of the (3R,6S) and (3S,6R) building blocks must be verified. Even a 5% contamination of the eutomer in a distomer sample will artificially inflate the distomer's apparent biological activity.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol/Diethylamine (85:15:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Self-Validation (The Racemic Control): Inject 10 µL of a 1 mg/mL racemic mixture of the compound.

    • QC Gate: Calculate the peak resolution ( Rs​ ). If Rs​<1.5 , the column lacks the theoretical plates required for baseline separation. Do not proceed. Recalibrate the mobile phase or replace the column.

  • Sample Injection: Inject 10 µL of the isolated (3R,6S) and (3S,6R) samples individually.

  • Analysis: Calculate the Enantiomeric Excess (ee%). Only proceed to derivatization and biological assays if ee>98% .

Protocol B: In Vitro Target Binding Assay (Fluorescence Polarization)

This protocol measures the displacement of a fluorescent probe from the target protein (e.g., purified recombinant HsEH) by the derivatized enantiomers.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA). Dilute the target protein to a final concentration of 10 nM.

  • Compound Titration: Prepare a 10-point serial dilution (10 µM down to 0.5 nM) of both the (3S,6R)-derived and (3R,6S)-derived compounds in DMSO.

  • Plate Assembly: In a 384-well black microplate, add 10 µL of protein, 10 µL of the fluorescent tracer (2 nM final), and 0.5 µL of the compound dilutions.

  • Self-Validation (Z'-Factor Calculation): Include 8 wells of "Protein + Tracer + DMSO" (Max polarization) and 8 wells of "Tracer + DMSO only" (Min polarization).

    • QC Gate: Calculate the Z'-factor. If Z′<0.5 , the assay window is too narrow, indicating protein degradation or tracer quenching. Discard the plate.

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read the plate on a microplate reader equipped with polarization filters (Ex: 485 nm, Em: 535 nm).

  • Data Fitting: Plot the millipolarization (mP) values against compound concentration and fit to a 4-parameter logistic curve to determine the IC₅₀.

Conclusion & Recommendations

When utilizing methyl 6-(hydroxymethyl)piperidine-3-carboxylate in your synthetic pipelines, stereochemistry is not merely a structural footnote—it is the primary driver of biological efficacy. The (3S,6R) enantiomer consistently demonstrates superior target engagement in highly conserved binding pockets due to optimal vector alignment of its C3 and C6 functional groups.

Application Recommendation: Do not waste resources carrying racemic mixtures of this scaffold through late-stage derivatization. Implement strict chiral resolution early, validate purity using Protocol A, and prioritize the (3S,6R) scaffold for your primary screening libraries.

References

  • Title: Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

A Comparative Guide to the Validation of Enantiomeric Excess (ee) Testing for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of analytical methodologies for validating the enantiomeric excess (ee) of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, a key chiral intermediate in pharmaceutical synthesis. The stereochemical purity of such building blocks is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating system for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Enantiomeric Purity Matters

The specific stereoisomer, (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, possesses two chiral centers. Its enantiomer, the (3S,6R) form, and its diastereomers can have different biological activities or may be considered impurities. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of active pharmaceutical ingredients (APIs).[2] Therefore, developing and validating a precise, accurate, and robust analytical method to quantify the undesired enantiomer is not merely a quality control check; it is a critical step in drug development and manufacturing.

The primary challenge in this analysis lies in the identical physical and chemical properties of enantiomers in an achiral environment. Chromatographic techniques that employ a chiral environment, such as a chiral stationary phase (CSP), are the industry standard for achieving separation.[3] This guide will compare two of the most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Technology Showdown: HPLC vs. SFC for Chiral Piperidine Analysis

Both HPLC and SFC are highly effective for chiral separations, but they operate on different principles and offer distinct advantages.[4][5]

FeatureHigh-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Chiral recognition occurs on the CSP.Separation using a supercritical fluid (typically CO₂) as the primary mobile phase, often with a polar co-solvent.[]
Strengths Ubiquitous in analytical labs, well-understood technology, robust and reliable, wide range of available CSPs for various modes (NP, RP).[7]Significantly faster analysis times, reduced organic solvent consumption ("greener" chemistry), lower backpressure allowing for higher flow rates, often superior peak symmetry for basic compounds.[1][8]
Considerations Can have long run times, uses larger volumes of potentially hazardous organic solvents (e.g., hexane), potential for peak tailing with basic analytes like piperidines.Higher initial instrument cost, requires specialized high-pressure equipment, method development can be less intuitive for those unfamiliar with SFC.
Best For Laboratories with existing HPLC infrastructure, methods requiring well-established and universally accepted protocols.High-throughput screening, "green" analytical initiatives, challenging separations of basic compounds where peak shape is an issue.[1]

The choice between HPLC and SFC depends on laboratory-specific factors including throughput needs, budget, and sustainability goals.[9] For the analysis of (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, both techniques can yield excellent results, provided the method is properly validated.

The Blueprint for Trust: Method Validation According to ICH Q2(R1)

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[10][11] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[12] For an enantiomeric excess test, which is a quantitative test for an impurity, the key validation characteristics are: Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Quantitation (LOQ), Limit of Detection (LOD), and Robustness.[10][13]

Validation_Workflow cluster_validation_params Validation Characteristics MethodDev Method Development & Optimization ValidationProtocol Validation Protocol Design MethodDev->ValidationProtocol Finalized Conditions Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidatedMethod Validated Method & Final Report Specificity->ValidatedMethod Range Range Linearity->Range Establishes Range->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Experimental workflow for analytical method validation.

Comparative Experimental Protocols & Data

This section provides detailed protocols for validating both an HPLC and an SFC method for the ee determination of the target compound. The data presented in the summary tables are representative of what would be expected from a successful validation.

Optimized Chromatographic Conditions

The initial step is method development to achieve baseline separation of the (3R,6S) and (3S,6R) enantiomers. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are highly effective for separating piperidine derivatives.[14][15] The basic nitrogen on the piperidine ring requires an amine additive in the mobile phase to minimize peak tailing and achieve good peak symmetry.[14]

ParameterOptimized HPLC Method Optimized SFC Method
Column Chiralpak® IA-3 (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 3 µmChiralpak® IA-3, 150 x 4.6 mm, 3 µm
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)CO₂ / Methanol (75:25, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min3.0 mL/min
Column Temp. 25°C40°C
Detection UV at 220 nmUV at 220 nm
Back Pressure N/A150 bar
Run Time ~15 min~5 min
Protocol 1: HPLC Method Validation

This protocol outlines the steps to validate the chiral HPLC method.

1. Solution Preparation:

  • Diluent: Mobile Phase (n-Hexane/Ethanol/DEA 80:20:0.1).

  • (3R,6S)-Enantiomer Stock (1 mg/mL): Accurately weigh 10 mg of the (3R,6S) standard and dissolve in 10 mL of diluent.

  • (3S,6R)-Enantiomer Stock (1 mg/mL): Prepare similarly using the (3S,6R) standard.

  • Racemic Standard (1 mg/mL): Mix equal volumes of the (3R,6S) and (3S,6R) stock solutions.

  • Specificity Samples: Prepare individual solutions of each enantiomer, a diluent blank, and a spiked sample containing the main enantiomer and a small amount (e.g., 0.5%) of the undesired enantiomer.

2. Validation Procedures:

  • System Suitability: Inject the racemic standard six times. The resolution between enantiomers should be >2.0, and the relative standard deviation (RSD) of peak areas should be <2.0%.

  • Specificity: Inject the blank, individual enantiomers, and the spiked sample. The blank should show no interfering peaks. The retention times of the enantiomers in the mixed sample should match those of the individual standards.[3]

  • Linearity (Undesired Enantiomer): Prepare a series of solutions by spiking the main (3R,6S) enantiomer (at 1 mg/mL) with the undesired (3S,6R) enantiomer at five concentration levels (e.g., 0.1% to 2.0% of the main peak concentration). Inject each in triplicate. Plot the peak area of the undesired enantiomer against its concentration.

  • Accuracy: Prepare samples by spiking the main enantiomer with the undesired enantiomer at three levels (e.g., LOQ, 100%, and 150% of the target specification limit, such as 0.5%). Prepare each in triplicate and calculate the percent recovery.[16]

  • Precision (Repeatability): Prepare a single spiked sample (at 100% of the specification limit) and inject it six times on the same day. Calculate the %RSD of the area percent of the undesired enantiomer.

  • Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of the linearity samples, where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[10] Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Deliberately vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, ethanol percentage by ±2%) and assess the impact on resolution and quantification.[16]

Protocol 2: SFC Method Validation

The validation procedure for SFC is analogous to HPLC, following the same principles from ICH Q2(R1).

1. Solution Preparation:

  • Diluent: Methanol.

  • Prepare stock solutions, racemic standards, and specificity samples as described in the HPLC protocol, using methanol as the solvent.

2. Validation Procedures:

  • Perform the same sequence of experiments as outlined in the HPLC protocol (System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness), using the optimized SFC conditions. The acceptance criteria remain the same.

Interpreting the Results: A Comparative Data Summary

The following table summarizes hypothetical but realistic validation data, illustrating the performance of each technique.

Validation ParameterHPLC MethodSFC MethodICH Acceptance Criteria
Specificity No interference observed. Baseline resolved.No interference observed. Baseline resolved.Method must be specific for the analyte.
Linearity (R²) 0.99950.9997R² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 80-120% for low-level impurities.
Precision - Repeatability (%RSD) 1.5%1.2%%RSD ≤ 5% (typical)
Precision - Intermediate (%RSD) 2.1%1.8%%RSD ≤ 10% (typical)
LOQ (% of 1 mg/mL) 0.05% (S/N > 10)0.04% (S/N > 10)Must be at or below the specification limit.
LOD (% of 1 mg/mL) 0.015% (S/N > 3)0.012% (S/N > 3)To be determined.
Robustness Resolution > 2.0 under all varied conditions.Resolution > 2.2 under all varied conditions.System suitability parameters must pass.

As the data illustrates, both methods are capable of meeting the stringent requirements for a validated analytical procedure. The SFC method often shows slight advantages in precision and sensitivity due to sharper peak shapes and higher efficiency.[5]

Validation_Relationships ValidatedMethod Reliable & Suitable Method Specificity Specificity Specificity->ValidatedMethod Ensures identity Accuracy Accuracy (Trueness) Accuracy->ValidatedMethod Confirms closeness to true value Precision Precision (Agreement) Precision->ValidatedMethod Confirms reproducibility Precision->Accuracy Prerequisite for LOQ LOQ Precision->LOQ Determines limit of Linearity Linearity Linearity->Accuracy Demonstrates over a range Linearity->Precision Demonstrates over a range Range Range Linearity->Range Range->Accuracy Range->Precision Robustness Robustness Robustness->ValidatedMethod Ensures transferability

Caption: Interrelationship of core analytical validation parameters.

Conclusion and Recommendations

Both chiral HPLC and SFC are powerful, reliable techniques for the validation of enantiomeric excess testing for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate. The validation process, rigorously guided by ICH Q2(R1), ensures that the chosen method is suitable for its intended purpose of quantifying the chiral impurity.[12][13]

  • Chiral HPLC remains a robust and widely accessible method. It is a dependable workhorse, and the validation protocol described provides a clear pathway to a compliant method. Its primary drawbacks are longer run times and higher solvent consumption.

  • Chiral SFC presents a compelling modern alternative, offering significant gains in speed and sustainability without compromising, and often improving, chromatographic performance.[1][17] For laboratories focused on high-throughput analysis and green chemistry, SFC is an increasingly attractive and often superior option.

Ultimately, the choice of technology will depend on specific laboratory needs. Regardless of the platform, adherence to a systematic validation protocol is non-negotiable. It is the foundational process that transforms a well-developed analytical method into a trustworthy, scientifically sound, and regulatory-compliant tool for ensuring pharmaceutical quality and safety.

References

  • Wenzel, P. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America. Available at: [Link]

  • Agilent Technologies. Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Available at: [Link]

  • Taylor & Francis Online. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubMed. Parallel SFC/MS-MUX screening to assess enantiomeric purity. Available at: [Link]

  • AGROBİO. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]

  • ResearchGate. A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF. Available at: [Link]

  • Ingenta Connect. A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Separation Science. Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Available at: [Link]

  • Rasayan Journal of Chemistry. A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Available at: [Link]

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of scientific integrity and proactive risk management. As the toxicological properties of this specific molecule have not been thoroughly investigated, this protocol is built upon established best practices for handling structurally related and potentially hazardous piperidine compounds.[1]

Hazard Assessment: An Uncharacterized Compound

A critical starting point is the acknowledgment that (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate is not fully characterized from a toxicological perspective.[1] Therefore, a conservative approach is mandated. We must infer potential hazards from its structural components: the piperidine ring and the carboxylate functional group.

Piperidine, the core scaffold, is a well-documented hazardous substance. It is classified as a highly flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[2][3] Furthermore, it is known to cause severe skin burns and eye damage.[2][4] While the substituents on our target molecule will modulate its properties, it is prudent to assume a similar hazard profile until proven otherwise.

Potential Hazard Rationale for Concern Primary Exposure Routes
Acute Toxicity Based on piperidine, may be harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3]Inhalation, Dermal, Ingestion
Skin Corrosion/Irritation Piperidine is corrosive; this derivative may cause skin irritation or burns upon contact.[2][4]Dermal
Serious Eye Damage/Irritation Direct contact with piperidine-based compounds can cause severe eye damage.[2][4]Ocular
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[1][5]Inhalation
Flammability While the flashpoint is unknown, many organic compounds are flammable. Piperidine itself is highly flammable.[2][3]Fire, Explosion

This proactive hazard assessment informs every subsequent step of our handling, storage, and disposal protocols. All laboratory personnel must be trained on these potential hazards before working with this compound.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be a deliberate process based on the potential hazards identified above.

DOT Script for PPE Selection Workflow

PPE_Workflow PPE Selection Workflow for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate cluster_ppe Mandatory PPE Components A Task Assessment: Handling Solid or Solution? B Engineering Controls: Fume Hood/Glove Box Available? A->B C Chemical Safety Goggles (ANSI Z87.1) and Face Shield B->C Always Required D Chemical-Resistant Gloves (Nitrile or Neoprene) C->D E Laboratory Coat D->E F Respiratory Protection E->F If Risk of Aerosolization or Outside Fume Hood G Final PPE Ensemble E->G Standard Operations F->G

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications:

  • Eye and Face Protection: Always wear chemical safety goggles that meet ANSI Z87.1 standards.[8] When there is a risk of splashing, a face shield should be worn in addition to goggles.[4] Contact lenses should be avoided as they can absorb and concentrate vapors.[9]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1] Given the lack of specific permeation data for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, select gloves based on the hazards of piperidine. Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for any signs of degradation or puncture before use and dispose of them after handling the compound.[1] Use proper glove removal technique to avoid skin contact.[1]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For procedures with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are not sufficient or in the event of a large spill, respiratory protection may be necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[1][8] A written respiratory protection program must be in place in such instances.[11]

Operational and Disposal Plans: A Step-by-Step Guide

A comprehensive plan for the entire lifecycle of the chemical in the laboratory is a cornerstone of safety and regulatory compliance.[6]

A. Engineering Controls and Safe Handling:

  • Designated Area: All work with (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate should be performed in a designated area within a laboratory. This area should be clearly marked.

  • Ventilation: All weighing and solution preparation must be conducted in a properly functioning chemical fume hood.[10]

  • Hygiene: Avoid all personal contact with the compound, including inhalation.[9] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[12][13]

B. Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material such as vermiculite or sand, and then place it in a sealed container.[14]

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[14]

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

C. Disposal Plan:

All waste containing (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate must be treated as hazardous waste.[14]

  • Waste Segregation: Collect all contaminated materials, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate".[14]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected by a licensed professional waste disposal service.[14] Do not dispose of this chemical down the drain.[1]

DOT Script for Disposal Workflow

Disposal_Workflow Disposal Workflow for (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate A Generate Waste: Unused Compound, Contaminated PPE, Labware B Segregate Waste A->B C Properly Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Licensed Professional Waste Disposal D->E

Caption: Disposal workflow for the target compound.

By adhering to these protocols, researchers can confidently work with (3R,6S)-methyl 6-(hydroxymethyl)piperidine-3-carboxylate, ensuring their safety and the integrity of their research while fostering a culture of safety within the laboratory.

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
  • Piperidine - SAFETY DATA SHEET - PENTA. (2024, May 7).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. (n.d.).
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
  • OSHA Regulations and Guidance Applicable to Laboratories - NIH Office of Science Policy. (2017, March 14).
  • 4-Piperidinopiperidine - Antibodies. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • MSDS of methyl (3R,6S)-6-methylpiperidine-3-carboxylate - Capot Chemical. (2026, March 10).
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.).
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • BLD Pharmatech. (n.d.).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Greenbook.net. (n.d.).
  • Aldrich A88182 - • SAFETY DATA SHEET. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2015, July 2).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 13).
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • Working with Hazardous Chemicals - Organic Syntheses. (n.d.).
  • Safety Guide in the laboratories, College of Science. (n.d.).

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.